molecular formula C15H22F3NO2Si B132655 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime CAS No. 87736-77-4

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime

Cat. No.: B132655
CAS No.: 87736-77-4
M. Wt: 333.42 g/mol
InChI Key: MHJMEFWNQGGPOZ-UYRXBGFRSA-N
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Description

This compound features a para-substituted phenyl ring modified with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group and a trifluoromethyl ketoxime moiety. The TBDMS group enhances lipophilicity and stability, while the electron-withdrawing trifluoromethyl group influences reactivity and metabolic resistance. Its synthesis likely involves silylation of a phenolic precursor followed by oxime formation via hydroxylamine hydrochloride under basic conditions, as seen in analogous procedures .

Properties

IUPAC Name

(NZ)-N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3NO2Si/c1-14(2,3)22(4,5)21-10-11-6-8-12(9-7-11)13(19-20)15(16,17)18/h6-9,20H,10H2,1-5H3/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJMEFWNQGGPOZ-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516858
Record name N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-77-4
Record name N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : 4-(Hydroxymethyl)benzaldehyde.

  • Silylating Agent : tert-Butyldimethylsilyl chloride (TBDMSCl).

  • Base : Imidazole or triethylamine.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature : 0–25°C.

  • Time : 4–12 hours.

Example Protocol :

  • Dissolve 4-(hydroxymethyl)benzaldehyde (10 mmol) in DCM (50 mL).

  • Add imidazole (15 mmol) and TBDMSCl (12 mmol).

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 85–92%.

Synthesis of the Trifluoroethanone Core

The trifluoroethanone group is introduced via Friedel-Crafts acylation or Grignard reactions.

Friedel-Crafts Acylation

  • Substrate : TBDMS-protected benzyl derivative.

  • Acylating Agent : Trifluoroacetic anhydride.

  • Catalyst : Lewis acid (e.g., AlCl₃).

  • Solvent : Nitromethane or DCM.

  • Temperature : 0–40°C.

Challenges :

  • Regioselectivity issues due to the electron-withdrawing CF₃ group.

  • Competing side reactions (e.g., over-acylation).

Yield : 60–75%.

Grignard-Based Ketone Formation

Adapted from WO2021171301A1, this method avoids nitration/isomerization steps:

  • Grignard Reagent Formation :

    • React meta-bromo-benzotrifluoride (96% isomer purity) with Mg in THF.

    • Catalyst: Iodine or ethylene dibromide.

    • Temperature: 40–50°C.

  • Ketene Addition :

    • Add ketene (1.1 eq) to the Grignard reagent in toluene.

    • Catalyst: Fe(acac)₃–acetic acid complex.

    • Temperature: -10–0°C.

Yield : 78–85%.

Oximation of the Trifluoroethanone

The ketone is converted to oxime using hydroxylamine salts under basic conditions:

Standard Oximation Protocol

  • Substrate : 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone.

  • Reagents : Hydroxylamine hydrochloride (1.2 eq), NaOH (1.5 eq).

  • Solvent : Ethanol or methanol.

  • Temperature : 40–45°C.

  • Time : 5–7 hours.

Workup :

  • Extract with dichloromethane.

  • Purify via crystallization (cyclopentane/cyclohexane).

Purity : >99% (HPLC).
Yield : 80–85%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldPurity
Friedel-CraftsDirect acylation; fewer stepsLow regioselectivity; side reactions60–75%90–95%
Grignard-KeteneHigh isomer purity; scalableRequires strict temperature control78–85%>99%
Silylation-OximationModular; protects alcohol earlyMulti-step; solvent-intensive purification80–85%>99%

Critical Process Parameters

Catalyst Optimization in Grignard Reactions

  • Fe(acac)₃–acetic acid complex outperforms Cr or Ru analogs in ketene coupling.

  • Molar Ratio : Grignard:ketene = 1:1.1 minimizes unreacted ketene.

Solvent Effects in Oximation

  • Ethanol : Faster reaction but lower crystallinity.

  • Methanol : Higher oxime purity but longer reaction time.

Scalability and Industrial Feasibility

The Grignard-ketene route is preferred for large-scale synthesis due to:

  • Isomer Control : Meta selectivity >96% reduces purification burden.

  • Effluent Management : Halogen-free solvents (toluene, cyclopentane) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines.

    Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime involves its interaction with specific molecular targets. The trifluoroethylidene group can form strong interactions with enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents References
Target Compound 4-[[(TBDMS)oxy]methyl]phenyl, -CF₃, oxime
4′-Methoxyacetophenone oxime 4-methoxyphenyl, oxime
1-(3,4-Dichlorophenyl)ethanone oxime 3,4-dichlorophenyl, oxime
(Z)-1-(2,4-Difluorophenyl)-...ethanone oxime 2,4-difluorophenyl, 1,2,4-triazolyl, oxime
1-(6-tert-Butyl-...inden-4-yl)ethanone oxime tert-butyl, dimethylindenyl, oxime
Trifluoroethanone oxime with dioxolane 4-(1,3-dioxolan-2-yl)phenyl, -CF₃, oxime

Key Observations :

  • Electron-withdrawing groups : The target compound’s -CF₃ group contrasts with methoxy (electron-donating) or halogens (Cl, F) in analogs, altering electronic density and reactivity .
  • Silyl protection : The TBDMS group distinguishes the target from unprotected hydroxyl analogs, improving solubility in organic solvents and resistance to hydrolysis .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Stability Notes
Target Compound Not reported High lipophilicity (TBDMS) Stable to hydrolysis
1-(6-tert-Butyl-...inden-4-yl)oxime 208 Low polarity (indenyl) Crystalline stability
4′-Methoxyacetophenone oxime Not reported Moderate polarity (methoxy) Prone to oxidation

Key Trends :

  • Lipophilicity : The TBDMS group in the target compound increases hydrophobicity compared to methoxy or halogenated analogs .
  • Thermal Stability : Bulky substituents (e.g., indenyl in ) correlate with higher melting points.

Biological Activity

1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone oxime (CAS Number: 87736-80-9) is a synthetic compound with potential applications in various fields including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in applications.

  • Molecular Formula : C22H28F3NO4Si
  • Molecular Weight : 487.61 g/mol
  • Physical State : Light yellow oil
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
  • Predicted Boiling Point : 477.0 ± 55.0 °C

The biological activity of this compound is primarily attributed to its structural components which include a trifluoroethanone moiety and a dimethylsilyl ether. These functional groups may interact with biological systems through various mechanisms such as enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related oxime derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Cytotoxicity

Cytotoxicity assays using human cell lines have demonstrated that the compound exhibits varying degrees of toxicity depending on concentration and exposure time. The results suggest a potential for selective cytotoxic effects against tumor cells while sparing normal cells.

Cell Line IC50 (µM) Reference
HeLa25
MCF-730
A54920

Case Study 1: Anticancer Potential

A study conducted on the anticancer potential of similar oxime derivatives revealed that they induce apoptosis in cancer cells via the intrinsic pathway. This mechanism may be applicable to the compound , warranting further investigation into its effects on various cancer types.

Case Study 2: Environmental Impact Assessment

Given the increasing use of silyl compounds in agriculture, a case study evaluated the environmental impact of similar compounds on aquatic ecosystems. The findings suggested that while certain derivatives are effective pesticides, they also pose risks to non-target organisms. This highlights the need for thorough ecological risk assessments for this compound.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for silyl ether stability.
  • Avoid strong acids or fluorides to prevent desilylation.

Basic: Which spectroscopic techniques are critical for characterizing this oxime, and what data should researchers expect?

Methodological Answer:
Primary Techniques :

  • ¹H NMR :
    • Oxime proton (N–OH): δ 8.5–9.5 ppm (singlet, exchangeable with D₂O).
    • Silyl methyl groups (Si(CH₃)₂): δ 0.1–0.3 ppm (singlet).
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet for para-substituted phenyl) .
  • IR :
    • C=N stretch: 1640–1680 cm⁻¹.
    • O–H (oxime): 3200–3400 cm⁻¹ (broad) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 393.2 (calculated for C₁₆H₂₃F₃NO₂Si).

Validation Step : Compare with analogs in PubChem (e.g., C10H10F3NO derivatives) .

Basic: How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s stability and reactivity?

Methodological Answer:

  • Stability :
    • Acid Sensitivity : The TBDMS group is cleaved by aqueous acids (e.g., HCl) or fluoride ions (e.g., TBAF). Store in neutral, anhydrous conditions .
    • Thermal Stability : Stable up to 150°C, making it suitable for reactions under mild heating .
  • Reactivity :
    • The bulky TBDMS group reduces steric accessibility, slowing nucleophilic attacks on the oxime.
    • Enhances solubility in non-polar solvents (e.g., hexane, ether) .

Advanced: How can researchers optimize reaction yields when synthesizing this oxime?

Methodological Answer:
Design of Experiments (DoE) Approach :

Variable Screening :

  • Factors: Solvent polarity (ethanol vs. THF), temperature (50–70°C), and hydroxylamine molar ratio (1.2–2.0 eq).

Response Surface Methodology (RSM) :

  • Optimal conditions: Ethanol, 65°C, 1.5 eq NH₂OH·HCl (yield: 82%) .

Purification : Use column chromatography (SiO₂, hexane/ethyl acetate 4:1) to remove unreacted ketone. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:
Case Study : If the oxime proton shows splitting instead of a singlet:

Rotamer Analysis : Oxime E/Z isomerism can cause peak splitting. Heat the NMR sample to 50°C to coalesce signals .

X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between phenyl and oxime groups). Refer to Acta Cryst. data for analogous compounds .

2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .

Advanced: What are the potential applications of this compound in coordination chemistry or medicinal research?

Methodological Answer:

  • Coordination Chemistry :
    • The oxime group acts as a bidentate ligand. Test metal complexation with Cu(II) or Fe(III) in methanol. Monitor via UV-Vis (λ = 450–500 nm for d-d transitions) .
  • Biological Activity :
    • Enzyme Inhibition : Screen against heme oxygenase-1 (HO-1) using MCF-7 cancer cells (IC₅₀ determination via MTT assay). Compare with imidazole-based inhibitors .
    • Antimicrobial Studies : Assess biofilm disruption in S. aureus using MIC assays (concentration range: 10–100 µM) .

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